5-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine is a synthetic compound characterized by its unique chemical structure, which includes a pyrazole ring substituted with an ethyl group and a difluoroethyl-methylamino moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like potassium carbonate or sodium hydride to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts is also optimized to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
5-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures, ranging from room temperature to reflux conditions, depending on the desired transformation .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products where the difluoroethyl group is replaced by other functional groups .
Scientific Research Applications
5-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of 5-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl-methylamino moiety is believed to play a crucial role in binding to these targets, thereby modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key binding domains .
Comparison with Similar Compounds
Similar Compounds
- 5-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-ethyl-1H-pyrazole
- 5-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-methyl-1H-pyrazol-3-amine
- 5-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-ethyl-1H-pyrazol-4-amine
Uniqueness
Compared to similar compounds, 5-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoroethyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-[[2,2-difluoroethyl(methyl)amino]methyl]-1-ethylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F2N4/c1-3-15-7(4-9(12)13-15)5-14(2)6-8(10)11/h4,8H,3,5-6H2,1-2H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRDOXWFVPFVTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)CN(C)CC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.